molecular formula C18H18N2O3 B3081896 N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine CAS No. 1114597-64-6

N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine

Cat. No.: B3081896
CAS No.: 1114597-64-6
M. Wt: 310.3 g/mol
InChI Key: QYYGQZJCBVVOBB-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine (CAS: 1114597-64-6) is a synthetic secondary amine featuring two aromatic moieties: a 1,3-benzodioxole (methylenedioxyphenyl) group and a 5-methoxyindole group, both connected via methylene bridges to a central nitrogen atom. Its molecular formula is C₁₈H₁₈N₂O₃ (MW: 310.36 g/mol) .

This compound is synthesized via reductive amination or nucleophilic substitution reactions involving benzodioxol-5-ylmethylamine and 5-methoxyindol-3-ylmethyl electrophiles. Its solid-state properties (e.g., crystallinity) and spectroscopic data (NMR, IR, MS) confirm the presence of both aromatic systems and the tertiary amine linkage .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(5-methoxy-1H-indol-3-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-21-14-3-4-16-15(7-14)13(10-20-16)9-19-8-12-2-5-17-18(6-12)23-11-22-17/h2-7,10,19-20H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYGQZJCBVVOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CNCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine, also known by its CAS number 1114597-64-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃. The compound features a benzodioxole moiety and an indole derivative, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃
Molecular Weight306.35 g/mol
CAS Number1114597-64-6
Hazard ClassificationIrritant

Anticancer Properties

Recent studies suggest that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of indole have been shown to induce apoptosis in cancer cells. A study indicated that certain indole derivatives demonstrated IC50 values ranging from 0.34 μM to 0.86 μM against various cancer cell lines (HeLa, MCF-7, HT-29) . These findings suggest that the compound may have potential as an anticancer agent through similar mechanisms.

The mechanisms through which this compound exerts its biological effects may involve:

  • Cell Cycle Arrest : Similar compounds have been shown to arrest cancer cells in the G2/M phase of the cell cycle.
  • Tubulin Polymerization Inhibition : Indole derivatives can inhibit tubulin polymerization, leading to disrupted mitotic processes and subsequent cell death .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, contributing to its antiproliferative effects.

Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound:

  • Study on Indole Derivatives : A study evaluated various indole derivatives for their antiproliferative activities and found that specific modifications led to enhanced efficacy against cancer cell lines .
  • Mechanistic Studies : Research into the mechanisms revealed that certain derivatives induced apoptosis in a dose-dependent manner and inhibited tubulin polymerization similarly to colchicine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and derivatives can be categorized based on modifications to the benzodioxole , indole , or amine moieties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Structure Molecular Weight Key Features Pharmacological Notes
Target Compound :
N-(1,3-Benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine
Benzodioxole + 5-methoxyindole linked via methylene-amine 310.36 Dual aromatic systems; secondary amine Hypothesized serotonin receptor modulation due to indole moiety
5-MeO-DALT
(N,N-Diallyl-5-methoxytryptamine)
5-Methoxyindole + diallylamine 286.38 Tryptamine backbone with allyl substituents Psychedelic activity via 5-HT₂A agonism; shorter duration than target compound due to simpler structure
N-Methylpiperonylamine
(N-Methyl-1,3-benzodioxol-5-ylmethylamine)
Benzodioxole + methylamine 165.19 Single aromatic system; primary amine Precursor in entactogen synthesis; lacks indole-mediated receptor specificity
(S)-N-(Benzo[d][1,3]dioxol-5-yl(5-methoxy-1H-indol-3-yl)methyl)benzenesulfonamide Benzodioxole + 5-methoxyindole + sulfonamide 461.47 Sulfonamide replaces amine; stereospecific center Enhanced solubility and enzyme inhibition potential due to sulfonamide group
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide Benzodioxole + oxadiazole-thioacetamide 495.51 Oxadiazole-thioether linker Anticandidal and antibacterial activity; divergent mechanism from target compound

Key Observations :

Indole Modifications: The 5-methoxyindole group in the target compound distinguishes it from simpler benzodioxole derivatives (e.g., N-methylpiperonylamine) and aligns it with psychoactive tryptamines (e.g., 5-MeO-DALT). However, the absence of a tryptamine backbone (ethylamine chain) reduces direct overlap with classical hallucinogens . Compared to melatonin (N-acetyl-5-methoxytryptamine), the target compound lacks the acetyl group but retains the 5-methoxyindole, suggesting possible cross-reactivity with melatonin receptors (MT₁/MT₂) .

Benzodioxole Modifications :

  • The methylenedioxy group enhances metabolic stability compared to unmasked catechol analogs. This feature is shared with entactogens like MDMA but without the stimulant-prone phenethylamine backbone .

Amine Functionalization: Secondary amines (as in the target compound) generally exhibit higher lipophilicity and CNS penetration than primary amines (e.g., N-methylpiperonylamine) .

Q & A

Basic: What are the recommended synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine, and how can purity be optimized?

Answer:
The synthesis involves multi-step reactions starting from functionalized benzodioxole and indole precursors. A typical approach includes:

  • Step 1: Nitration or methoxylation of 1,3-benzodioxole under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration or CH₃O⁻ for methoxylation) to generate intermediates .
  • Step 2: Alkylation of the benzodioxole intermediate with formaldehyde and methylamine (or a protected amine) to form the N-benzylamine derivative .
  • Step 3: Coupling the benzodioxole-methylamine with 5-methoxyindole-3-methyl derivatives via reductive amination or nucleophilic substitution. Use Pd/C or NaBH₃CN as reducing agents .

Purity Optimization:

  • Chromatography: Employ silica gel column chromatography (ethyl acetate/hexane gradients) or preparative HPLC (C18 column, methanol/water mobile phase) .
  • Crystallization: Recrystallize in ethanol or acetonitrile to remove polar impurities .

Basic: Which analytical techniques are critical for structural validation of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm the presence of methoxy (δ ~3.8 ppm), benzodioxole methylene (δ ~4.2-5.0 ppm), and indole NH (δ ~10.8 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals and verify connectivity between benzodioxole and indole moieties .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ m/z calculated for C₁₉H₂₀N₂O₃: 348.1474) .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm bond lengths/angles .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Answer:

  • Substituent Modification:

    Position Modification Biological Impact
    Benzodioxole C5Replace methyl with nitro or amino groupsEnhanced receptor binding (e.g., kinase inhibition)
    Indole C5 methoxySubstitute with halogens (F, Cl)Improved metabolic stability
    Amine linkerIntroduce bulkier alkyl groups (e.g., isopropyl)Increased selectivity for serotonin receptors
  • Methodology:

    • In Silico Docking (AutoDock Vina): Screen modified analogs against target proteins (e.g., 5-HT₂A receptors) to prioritize synthesis .
    • Functional Assays: Measure IC₅₀ values in cell-based models (e.g., cAMP inhibition for GPCR activity) .

Advanced: What mechanisms underlie potential contradictions in reported biological data for this compound?

Answer:
Contradictions may arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms (5-HT₂A vs. 5-HT₂C) .
  • Redox Interference: The benzodioxole group may act as a pro-oxidant in certain assays, skewing cytotoxicity results .
  • Metabolic Instability: Rapid hepatic clearance (CYP3A4/2D6 metabolism) in vivo vs. stable in vitro conditions .

Resolution Strategies:

  • Control Experiments: Include redox quenchers (e.g., ascorbic acid) and metabolic inhibitors (e.g., ketoconazole) .
  • Orthogonal Assays: Validate findings using SPR (surface plasmon resonance) for direct binding measurements .

Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?

Answer:

  • ADMET Prediction (SwissADME):
    • Lipophilicity (LogP): Target LogP <3 to enhance solubility (reduce benzodioxole hydrophobicity via polar substituents) .
    • Blood-Brain Barrier (BBB) Penetration: Use Molinspiration to predict CNS activity; reduce molecular weight (<450 Da) and polar surface area (<90 Ų) .
  • MD Simulations (GROMACS): Simulate compound-receptor interactions over 100 ns to identify stable binding conformations .

Basic: What are the primary biological targets and pathways implicated for this compound?

Answer:

  • Serotonin Receptors (5-HT₂A/2C): The indole moiety mimics tryptamine, enabling binding to GPCRs linked to mood regulation .
  • Kinase Inhibition (c-Src/Abl): Benzodioxole derivatives show nanomolar affinity for tyrosine kinases involved in cancer progression .
  • MAO Inhibition: Methoxyindole analogs may inhibit monoamine oxidases, relevant to neurodegenerative diseases .

Experimental Validation:

  • Radioligand Displacement: Use [³H]Ketanserin for 5-HT₂A binding assays .
  • Kinase Profiling (Eurofins): Screen against a panel of 50 kinases at 1 µM .

Advanced: How should researchers address crystallographic disorder in structural studies of this compound?

Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) .
  • Refinement (SHELXL):
    • Apply "ISOR" and "DELU" restraints to model thermal motion in flexible benzodioxole and indole groups .
    • Use "PART" instructions to resolve overlapping electron density for methylene linkers .
  • Validation: Check R-factor convergence (<5% discrepancy) and Ramachandran outliers (<0.2%) .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

  • Storage: Keep at –20°C under argon in amber vials to prevent oxidation of the benzodioxole ring .
  • Degradation Signs: Monitor via HPLC for peaks at m/z 330 (demethylation) or 182 (indole cleavage) .
  • Handling: Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of the methylene bridge .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing?

Answer:

  • Synthesis: Introduce ¹³C at the benzodioxole methylene (via ¹³C-formaldehyde in Step 2) or ¹⁵N in the amine linker (using ¹⁵N-methylamine) .
  • Applications:
    • LC-MS/MS: Track metabolites in hepatocyte incubations (e.g., identify glucuronidation at the indole NH) .
    • PET Imaging: Use ¹¹C-labeled analogs for real-time biodistribution studies in rodent models .

Advanced: What strategies resolve conflicting cytotoxicity data between in vitro and in vivo models?

Answer:

  • Pharmacokinetic Bridging: Measure plasma protein binding (equilibrium dialysis) and liver microsomal stability (CLint) to adjust in vitro IC₅₀ values .
  • Tumor Xenograft Models: Use immunodeficient mice implanted with patient-derived cells (PDX) to mimic human metabolic conditions .
  • Mechanistic Profiling: Combine RNA-seq (tumor biopsies) and phosphoproteomics to identify off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine

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